molecular formula C14H21N3O2 B2711309 N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide CAS No. 953987-09-2

N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide

Cat. No. B2711309
CAS RN: 953987-09-2
M. Wt: 263.341
InChI Key: XOMRGSPFWVSEMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methods for the preparation of isomeric (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines, which serve as precursors for new nonlinear optical chromophores with potentially high first hyperpolarizability values, have been presented .


Molecular Structure Analysis

While specific structural data for “N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide” was not found, related compounds such as 4-(Dimethylamino)phenethyl alcohol have been studied. This compound has the molecular formula C10H15NO .

Scientific Research Applications

  • Catalysis and Organic Synthesis : The compound is used in catalysis, particularly in copper-catalyzed N-arylation of imidazoles and benzimidazoles, which is a crucial reaction in organic synthesis. This process involves the transformation of a wide range of hindered and functionalized imidazoles, benzimidazoles, and aryl halides under mild conditions (Altman, Koval, & Buchwald, 2007).

  • Anticancer Applications : N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide derivatives have been explored for their potential in anticancer applications. For instance, AQ4N, a prodrug with dimethylamino N-oxide groups, is converted to a topoisomerase II inhibitor by reduction, and this process has been studied for its potential in targeting hypoxic tumor cells (Nishida, Lee, & de Montellano, 2010).

  • Neuroscience and Imaging : In neuroscience, derivatives of this compound have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This aids in diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).

  • Receptor Interaction Studies : The compound has been used in studies to understand receptor interaction profiles, particularly in understanding the binding affinities and functional activities of various receptors. This research is crucial in pharmacology and drug design (Rickli et al., 2015).

  • Material Science and Chemistry : In the field of material science and chemistry, derivatives of N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide are being explored for their potential in creating fluorescent gene vectors and for applications in bioimaging. This involves studying the fluorescence properties of these compounds in various settings (You et al., 2014).

  • Photopolymerization and Photochemistry : These compounds are also investigated for their role in photopolymerization processes, including their potential as photoinitiators under LED irradiation. This research is important in the development of new materials and technologies in polymer chemistry (Zhang et al., 2018).

Safety and Hazards

The safety data sheet for 4-(Dimethylamino)phenethyl alcohol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-15-13(18)14(19)16-10-9-11-5-7-12(8-6-11)17(2)3/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMRGSPFWVSEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(dimethylamino)phenethyl)-N2-ethyloxalamide

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